molecular formula C6H4F3NO2 B1387089 3,4-Dihydroxy-2-(trifluoromethyl)pyridine CAS No. 1184172-17-5

3,4-Dihydroxy-2-(trifluoromethyl)pyridine

Cat. No.: B1387089
CAS No.: 1184172-17-5
M. Wt: 179.1 g/mol
InChI Key: UOOGKBDKUBGEFU-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of two hydroxyl groups and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of pyridine derivatives. For instance, the trifluoromethylation of 4-iodobenzene can be used to prepare 4-(trifluoromethyl)pyridine . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, Suzuki–Miyaura coupling is a widely applied reaction that involves the use of palladium catalysts and boron reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the oxidation of this compound can yield oxidized derivatives with altered chemical properties.

Scientific Research Applications

3,4-Dihydroxy-2-(trifluoromethyl)pyridine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dihydroxy-2-(trifluoromethyl)pyridine include other trifluoromethyl-substituted pyridines and hydroxylated pyridines. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-2-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)5-4(12)3(11)1-2-10-5/h1-2,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOGKBDKUBGEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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